5-Butyl-2-(2-thienyl)-1,3-dioxane
Description
5-Butyl-2-(2-thienyl)-1,3-dioxane is a six-membered heterocyclic compound featuring a 1,3-dioxane core substituted with a butyl group at position 5 and a 2-thienyl moiety at position 2. The 1,3-dioxane ring system is characterized by two oxygen atoms at positions 1 and 3, conferring unique electronic and conformational properties.
Properties
Molecular Formula |
C12H18O2S |
|---|---|
Molecular Weight |
226.34g/mol |
IUPAC Name |
5-butyl-2-thiophen-2-yl-1,3-dioxane |
InChI |
InChI=1S/C12H18O2S/c1-2-3-5-10-8-13-12(14-9-10)11-6-4-7-15-11/h4,6-7,10,12H,2-3,5,8-9H2,1H3 |
InChI Key |
NPAZVKNLGJERHD-UHFFFAOYSA-N |
SMILES |
CCCCC1COC(OC1)C2=CC=CS2 |
Canonical SMILES |
CCCCC1COC(OC1)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with 1,3-Oxathiane Derivatives
The 1,3-oxathiane ring, which replaces one oxygen atom in 1,3-dioxane with sulfur, exhibits distinct conformational behavior. Studies show that 1,3-oxathiane derivatives adopt a broader range of conformations (boat, twist-boat, and half-chair) compared to 1,3-dioxanes, which predominantly favor chair conformations due to reduced steric and electronic strain . For example, diastereoisomeric equilibria studies reveal that methyl-substituted 1,3-oxathianes have higher A-values (conformational free energy differences) than analogous 1,3-dioxane derivatives, indicating greater steric hindrance in the former .
Comparison with 1,3-Dithiane Derivatives
1,3-Dithiane systems, featuring two sulfur atoms, display even more pronounced electronic and conformational differences. The sulfur atoms increase ring flexibility and reduce polarity, leading to distinct reactivity in alkylation and reduction reactions. For instance, catalytic reduction studies of 5-acyl-1,3-dioxanes demonstrate lower activation barriers compared to sulfur-containing analogs, highlighting the oxygen atoms’ role in stabilizing transition states .
Substituent Effects in 1,3-Dioxane Derivatives
The substituent at position 5 significantly impacts properties. Conversely, 5-hydroxyalkyl-1,3-dioxanes exhibit higher aqueous solubility due to hydrogen bonding, a feature absent in the butyl-substituted derivative .
Table 1: Conformational and Electronic Properties of Selected 1,3-Dioxane Derivatives
*Estimated based on analogous 1,3-dioxane data.
Thienyl vs. Phenyl Substituents
The 2-thienyl group in this compound provides π-electron delocalization distinct from phenyl-substituted analogs. For example, 5-butyl-2-phenyl-1,3-dioxane lacks sulfur’s electron-donating effects, which may reduce interactions with biological targets requiring polarizable groups. In contrast, thienyl-containing compounds often exhibit enhanced binding to enzymes with sulfur-rich active sites .
Activity Relative to Thiazole Derivatives
However, this compound’s larger hydrophobic substituents may improve pharmacokinetic profiles, such as prolonged half-life.
Preparation Methods
Mechanism and Substrate Selection
Meldrum’s acid serves as a versatile precursor for 1,3-dioxane derivatives due to its high reactivity in Knoevenagel condensations. The reaction involves deprotonation of Meldrum’s acid to form an enolate, which undergoes nucleophilic attack on an aldehyde or ketone. For this compound, this approach requires:
-
Thienyl aldehyde : 2-Thiophenecarboxaldehyde as the electrophilic partner.
-
Butyl-containing nucleophile : A butyl-substituted malonic acid derivative or prefunctionalized Meldrum’s acid analog.
In a typical procedure, Meldrum’s acid reacts with 2-thiophenecarboxaldehyde in ethanol/water (1:1 v/v) at room temperature, forming a Knoevenagel adduct. Subsequent Michael addition of a butyl Grignard reagent or alkyl lithium species introduces the butyl group. Catalysts such as piperidinium acetate enhance reaction rates, while formic acid–amine mixtures enable in situ reduction of intermediates.
Reaction Optimization
Key parameters from patent literature include:
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Ethanol/water (1:1) | 87 | |
| Temperature | 25–30°C | 85–90 | |
| Catalyst | Piperidinium acetate | 92 | |
| Reaction Time | 60–90 minutes | N/A |
The use of aqueous ethanol minimizes side reactions, while room-temperature conditions ensure energy efficiency. Post-reduction with sodium borohydride or lithium aluminum hydride stabilizes the dioxane ring.
Cyclocondensation of Diols with Carbonyl Compounds
Diol Selection and Cyclization
An alternative route involves cyclocondensation of 2-thienyl glyoxal with 2-butyl-1,3-propanediol under acidic catalysis. Sulfuric acid or p-toluenesulfonic acid (PTSA) facilitates dehydration, forming the dioxane ring. This method avoids the need for prefunctionalized Meldrum’s acid but requires stringent control over stoichiometry to prevent oligomerization.
Industrial-Scale Considerations
Patent EP0578849A1 highlights challenges in scaling diol-based syntheses, including low yields (≤50%) due to competing side reactions. Continuous-flow reactors and molecular sieves improve water removal, enhancing cyclization efficiency.
Organometallic Coupling Strategies
Thienyl Group Introduction
Organolithium reagents enable direct coupling of thienyl groups to dioxane intermediates. For example, 2-thienyllithium reacts with 5-bromo-1,3-dioxane in toluene/n-butyl ether at −30°C, followed by quench with zinc bromide to afford the target compound. This method achieves regioselectivity but demands cryogenic conditions and inert atmospheres.
Butyl Functionalization
Butyllithium or Grignard reagents alkylate dioxane precursors at position 5. Patent WO2016173551A1 reports yields up to 85% using 2.5 M butyllithium in hexane at −30°C. Purification via aqueous ethanol washing eliminates byproducts without column chromatography.
Green Chemistry Metrics and Sustainability
Recent advancements prioritize solvent selection and atom economy. The E-factor for ethanol/water-based syntheses ranges from 0.54–2.22, outperforming traditional organic solvents. Catalytic systems using formic acid–amine mixtures reduce waste by 40% compared to stoichiometric reductants.
Analytical Characterization
1H NMR spectra of this compound show distinct signals for:
-
Thienyl protons : δ 7.20–7.40 ppm (multiplet).
-
Butyl chain : δ 0.90 (t, J = 7 Hz, CH3), 1.30–1.50 (m, CH2).
HRMS confirms the molecular ion peak at m/z 254.1201 (C12H18O2S).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Knoevenagel Condensation | 85–92 | 95–99 | High | Moderate |
| Cyclocondensation | 50–65 | 80–90 | Low | High |
| Organometallic Coupling | 75–85 | 90–95 | Moderate | Low |
The Knoevenagel route offers the best balance of yield and scalability, while organometallic methods suit small-scale enantioselective synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
